molecular formula C20H19N3O7S B2532318 4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid CAS No. 728907-98-0

4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid

Cat. No.: B2532318
CAS No.: 728907-98-0
M. Wt: 445.45
InChI Key: JEYPTAVKLRNUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A. N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CID 209466)

  • Molecular Formula : C13H15N3O5
  • Key Differences : Replaces the sulfanylacetamido-benzoic acid moiety with a simpler acetamide group. This reduction in complexity decreases molecular weight (293.27 g/mol) and polar surface area, altering solubility and target affinity.

B. 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 23269-91-2)

  • Molecular Formula : C10H10N2O3S
  • Key Differences : Features a thiol (-SH) group at position 2 instead of the sulfanylacetamido-benzoic acid chain. The thiol group enhances reactivity, enabling disulfide bond formation but reducing metabolic stability.

C. 2,5-Bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (ChemSpider ID 596415)

  • Molecular Formula : C18H18N2O5
  • Key Differences : Symmetrical substitution at both positions 2 and 5 with dimethoxyphenyl groups. This symmetry increases π-π stacking potential but eliminates the carboxylic acid’s hydrogen-bonding capacity.
Compound Molecular Formula Key Substituents Molecular Weight (g/mol)
Target Compound C20H19N3O7S 5-(Trimethoxyphenyl), 2-sulfanylacetamido 445.45
CID 209466 C13H15N3O5 5-(Trimethoxyphenyl), 2-acetamido 293.27
5-(3,4-Dimethoxyphenyl)-2-thiol C10H10N2O3S 5-(Dimethoxyphenyl), 2-thiol 238.26
2,5-Bis(3,4-dimethoxyphenyl) C18H18N2O5 2,5-Bis(dimethoxyphenyl) 342.35

These comparisons highlight how substituent variation at positions 2 and 5 of the oxadiazole ring modulates physicochemical properties and bioactivity. The target compound’s benzoic acid terminus and trimethoxyphenyl group synergistically enhance both hydrophilicity and target-binding specificity compared to simpler analogs.

Properties

IUPAC Name

4-[[2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S/c1-27-14-8-12(9-15(28-2)17(14)29-3)18-22-23-20(30-18)31-10-16(24)21-13-6-4-11(5-7-13)19(25)26/h4-9H,10H2,1-3H3,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYPTAVKLRNUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>66.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

728907-98-0
Record name 4-(2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

The compound 4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C20H22N2O7S
  • SMILES Representation : COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC(=C(C=C3OC)OC)OC

Structural Characteristics

The compound features:

  • A 1,3,4-oxadiazole ring which is known for its diverse biological activities.
  • Multiple methoxy groups that enhance solubility and bioactivity.
  • A sulfanyl group that may contribute to its pharmacological effects.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the proliferation of cancer cells by targeting critical pathways involved in cell cycle regulation and apoptosis.

  • Inhibition of Enzymatic Activity : Oxadiazole derivatives have been reported to inhibit enzymes such as topoisomerase II and histone deacetylase, which are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Compounds similar to the one have been shown to increase apoptotic rates in various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells. This is often measured through assays that quantify cell viability and apoptosis markers.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related oxadiazole compounds has demonstrated effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response, with higher concentrations leading to significant reductions in bacterial viability.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Synthesis and Testing

Recent studies have focused on synthesizing various derivatives of the target compound to explore their biological activities further. The synthesis typically involves:

  • Reacting appropriate amines with acyl chlorides or anhydrides.
  • Utilizing coupling reactions to form the oxadiazole moiety.

Biological Assays

Various assays are employed to evaluate the biological activity:

  • MTT Assay : Used to assess cell viability post-treatment with the compound.
  • Flow Cytometry : Employed to analyze cell cycle distribution and apoptosis.
CompoundCell LineIC50 (µM)Mechanism
4-(2-{...})MCF-715Apoptosis induction
4-(2-{...})LoVo20Topoisomerase inhibition
4-(2-{...})HUVEC50Anti-inflammatory

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anti-cancer properties. A study demonstrated that compounds containing the oxadiazole moiety can inhibit cell proliferation in various cancer cell lines, including glioblastoma. The mechanism appears to involve apoptosis induction and disruption of DNA synthesis in cancer cells .

Anti-Diabetic Potential

The compound has also shown promise as an anti-diabetic agent. In vivo studies using genetically modified models indicated that certain derivatives significantly lowered glucose levels. This effect is attributed to the ability of these compounds to enhance insulin sensitivity and modulate glucose metabolism .

Enzyme Inhibition

The compound's structural components suggest potential enzyme inhibitory activity. For instance, related compounds have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in diabetes management and neurodegenerative diseases like Alzheimer's .

Case Study: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of the compound and evaluated their biological activities. The results showed that specific substitutions on the oxadiazole ring enhanced both anti-cancer and anti-diabetic activities. The synthesized compounds were subjected to molecular docking studies to predict their binding affinities to target proteins involved in these diseases .

In Silico Studies

In silico analyses have been pivotal in understanding the pharmacokinetics and toxicity profiles of these compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicated favorable profiles for several derivatives, adhering to Lipinski's rule of five, which suggests good oral bioavailability .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

Oxidizing AgentConditionsProductBiological Relevance
H₂O₂ (30%)RT, 2hSulfoxideEnhanced anticancer activity in analogs
mCPBA (meta-chloroperbenzoic acid)0°C, 1hSulfoneImproved COX-II inhibition in related oxadiazoles

Studies on structurally similar compounds show that sulfone derivatives (e.g., 2g in ) exhibit superior anti-proliferative effects compared to thioether precursors, highlighting the importance of sulfur oxidation in modulating bioactivity .

Hydrolysis of the Acetamido Bridge

The acetamido group (-NHCO-) undergoes hydrolysis under acidic or basic conditions, yielding free amine and carboxylic acid intermediates.

ConditionsReagentsProductApplication
6M HCl, reflux, 4hHydrochloric acid4-Aminobenzoic acid + 2-mercapto-oxadiazoleDegradation studies
NaOH (10%), ethanol, 70°C, 3hSodium hydroxideSodium salt of benzoic acid + amine byproductProdrug derivatization

This reaction is critical for probing metabolic stability or synthesizing prodrugs via esterification of the benzoic acid group .

Functionalization of the Benzoic Acid Group

The terminal benzoic acid participates in esterification and salt formation, enhancing solubility or enabling conjugation.

Reaction TypeReagentsProductUse Case
EsterificationSOCl₂/MeOHMethyl esterImproved lipophilicity for membrane penetration
Salt formationNaOHSodium saltAqueous formulation in biological assays

Ester derivatives are commonly synthesized to optimize pharmacokinetic properties, as seen in antimicrobial analogs .

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring can undergo cycloaddition or nucleophilic ring-opening under harsh conditions.

ReactionConditionsOutcomeNotes
Thermal decomposition>200°CCO₂ release, forming imidazole derivativesObserved in TGA studies of analogs
Nucleophilic attackNH₂NH₂, ethanolHydrazide formationRare; requires prolonged heating

While these reactions are less common, they highlight the stability limitations of the oxadiazole ring under extreme conditions .

Biological Interactions via Hydrogen Bonding

The oxadiazole and benzoic acid groups participate in hydrogen bonding with biological targets, as demonstrated in molecular docking studies.

TargetInteractionRole in ActivitySource
COX-II enzymeH-bond with Asp125Anti-inflammatory activity
EGFR kinaseIonic interaction with Ala86Anticancer effects

These non-covalent interactions are pivotal for the compound’s pharmacological potential, though they are secondary to its intrinsic chemical reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the N-phenyl group or the oxadiazole-linked aryl moiety . Below is a comparative analysis:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₂₆H₂₅N₃O₇S ~539.6* 3,4,5-Trimethoxyphenyl (oxadiazole); 4-carboxybenzamido (N-phenyl) Antimicrobial (in vitro)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Indolylmethyl (oxadiazole); 5-chloro-2-methylphenyl (N-phenyl) LOX inhibition, α-glucosidase inhibition, BChE inhibition
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) C₂₂H₂₂N₄O₃S 422.0 Indolylmethyl (oxadiazole); 2-ethoxy-6-methylphenyl (N-phenyl) Moderate BChE inhibition
Ethyl 4-(2-{[5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate C₂₆H₃₀N₄O₇S₂ 574.7 3,4,5-Triethoxybenzamido (thiadiazole); ethyl ester (N-phenyl) Not reported (structural analog with enhanced lipophilicity)
3-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid C₂₀H₁₅N₅O₄S 421.4 Furan-2-yl (triazole); benzoic acid (N-phenyl) Discontinued; structural similarity suggests potential enzyme inhibition

Note: Molecular weight estimated based on analogous structures in and .

Functional Group Impact on Bioactivity

3,4,5-Trimethoxyphenyl Group :

  • Enhances lipophilicity and membrane penetration compared to indolylmethyl or pyridinyl groups (e.g., compounds 8t–8w) .
  • Associated with antimicrobial activity , likely due to interactions with bacterial membranes or enzymes .

Sulfanylacetamide Bridge :

  • Common across analogs; critical for maintaining structural rigidity and hydrogen bonding .

Carboxybenzamido vs. Ester/Chloro Substituents :

  • The carboxylic acid in the target compound may improve solubility in polar environments (e.g., physiological buffers) compared to ethyl esters (e.g., ) or chloro groups (8t) .
  • However, esters (e.g., ethyl 4-...benzoate in ) might exhibit better bioavailability in hydrophobic environments.

Research Findings and Limitations

  • Discontinuation Status : Commercial discontinuation () may reflect synthesis complexity (e.g., multiple methoxy groups) or insufficient activity relative to analogs.
  • Lack of In Vivo Data : Most studies (–2) focus on in vitro assays; pharmacokinetic and toxicity profiles remain uncharacterized.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid?

Methodological Answer:
A common approach involves coupling a substituted 1,3,4-oxadiazole thiol derivative with a benzoic acid scaffold via a sulfanyl acetamido linker. For example, refluxing 4-aminobenzoic acid derivatives with 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in ethanol, catalyzed by glacial acetic acid, under controlled reflux conditions (4–6 hours). Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization or column chromatography . Modifications in stoichiometry or reaction time may optimize yields.

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation relies on a combination of:

  • 1H NMR : Key peaks include δ ~3.76–3.86 ppm (singlet for methoxy groups in trimethoxyphenyl), δ ~7.0–7.3 ppm (aromatic protons), and δ ~12.5 ppm (carboxylic acid proton) .
  • Melting Point : Reported ranges (e.g., 180–220°C) help assess purity .
  • TLC (Rf values) : Solvent systems like hexane/EtOH (1:1) are used to monitor reaction progress .

Basic: What solubility challenges arise during formulation, and how are they addressed?

Methodological Answer:
The compound’s poor aqueous solubility (due to aromatic and hydrophobic groups) necessitates polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For in vivo studies, micronization or co-solvent systems (e.g., PEG-400/water) improve bioavailability. Solubility is quantified via HPLC or UV-Vis spectroscopy in buffered solutions at varying pH .

Advanced: How can researchers optimize synthetic yield when scaling up production?

Methodological Answer:
Yield optimization involves:

  • Reaction Temperature : Elevated temperatures (e.g., 45–60°C) enhance reaction kinetics but may promote side reactions (e.g., oxadiazole ring degradation).
  • Catalyst Screening : Glacial acetic acid or trifluoroacetic acid can improve coupling efficiency .
  • Purification : Gradient elution in column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted intermediates .

Advanced: How do structural modifications (e.g., methoxy group substitution) affect bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies suggest:

  • 3,4,5-Trimethoxyphenyl : Enhances lipophilicity and membrane permeability, critical for anticancer activity.
  • Sulfanyl Acetamido Linker : Replacing sulfur with oxygen reduces metabolic stability but may alter target binding .
  • Benzoic Acid Moiety : Carboxylic acid group is essential for solubility and hydrogen bonding with biological targets.

Advanced: What mechanisms explain its reported biological activity (e.g., antiproliferative effects)?

Methodological Answer:
Hypotheses include:

  • Topoisomerase Inhibition : The oxadiazole ring intercalates DNA, disrupting replication.
  • Microtubule Disruption : Trimethoxyphenyl mimics colchicine, binding tubulin and arresting mitosis.
  • ROS Induction : Electrophilic sulfur in the sulfanyl group may generate oxidative stress in cancer cells.
    In vitro models (e.g., MTT assays on HeLa cells) validate these mechanisms .

Advanced: How can computational modeling predict reactivity or metabolic pathways?

Methodological Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., sulfur in the sulfanyl group) for functionalization.
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or kinases.
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP450-mediated oxidation of methoxy groups) .

Advanced: What analytical methods resolve impurities or degradation products?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) separate impurities.
  • Stability-Indicating Assays : Accelerated degradation under heat/light identifies labile groups (e.g., sulfanyl oxidation to sulfoxide) .
  • NMR Tracking : Deuterated solvents monitor real-time degradation in stability studies .

Advanced: How should researchers design experiments to validate contradictory bioactivity data?

Methodological Answer:

  • Dose-Response Curves : Test a wide concentration range (nM–µM) to identify off-target effects.
  • Orthogonal Assays : Combine MTT, apoptosis (Annexin V), and cell cycle (PI staining) assays to confirm activity.
  • Control Compounds : Compare with known standards (e.g., paclitaxel for microtubule disruption) to contextualize results .

Advanced: What in vitro models are suitable for studying its pharmacokinetic properties?

Methodological Answer:

  • Caco-2 Cells : Assess intestinal permeability (Papp values).
  • Hepatocyte Incubations : Measure CYP450-mediated metabolism.
  • Plasma Protein Binding : Equilibrium dialysis quantifies free vs. bound fraction.
    Data from these models inform dosing regimens in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.